molecular formula C8H9N3O B11920045 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B11920045
M. Wt: 163.18 g/mol
InChI Key: QVTLAFIQAONXEB-UHFFFAOYSA-N
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Description

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by its unique imidazo[1,2-a]pyridine core, which is known for its biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide typically involves the cyclization of 2-aminopyridines with various electrophiles. One common method includes the acylation of 2-aminopyridines with maleic or citraconic anhydrides, followed by a Michael addition . Another approach involves the reaction of 2-pyridylamides with diazomethane to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide stands out due to its specific biological activities and the versatility of its chemical reactions. Its unique structure allows for diverse functionalization, making it a valuable scaffold in medicinal chemistry .

Biological Activity

2,3-Dihydroimidazo[1,2-a]pyridine-3-carboxamide (also referred to as amide1) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C₁₄H₁₅N₄O
  • Molecular Weight : 255.1240 g/mol
  • Melting Point : 135-137 °C

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
  • IC₅₀ Values : The compound displayed IC₅₀ values ranging from 1.48 to 6.38 µM across different cell lines, indicating potent antiproliferative effects compared to standard chemotherapeutics .

The anticancer effects are attributed to the compound's ability to induce apoptosis and disrupt cell cycle progression. Specifically, it has been shown to:

  • Induce Apoptosis : The compound promotes apoptosis by modulating the expression of Bcl-2 and Bax proteins, leading to increased cell death in cancer cells .
  • Cell Cycle Arrest : It causes G2/M phase arrest in the cell cycle, which is critical for preventing cancer cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity. Studies have shown its effectiveness against a range of bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC values were found to be in the low micromolar range, suggesting strong antibacterial efficacy .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated that at a concentration of 5 µM:

ParameterControl GroupTreatment Group
Cell Viability (%)10045
Apoptotic Cells (%)530
Bcl-2 Expression (Fold Change)10.5
Bax Expression (Fold Change)12

This data illustrates the compound's potential to significantly reduce cell viability and alter apoptotic markers .

Case Study 2: Antimicrobial Activity

In a separate investigation focusing on its antimicrobial properties, the compound was tested against E. coli:

Concentration (µM)Zone of Inhibition (mm)
1012
2520
5030

These results highlight the compound's dose-dependent antimicrobial activity .

Properties

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

2,3-dihydroimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C8H9N3O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-4,6H,5H2,(H2,9,12)

InChI Key

QVTLAFIQAONXEB-UHFFFAOYSA-N

Canonical SMILES

C1C(N2C=CC=CC2=N1)C(=O)N

Origin of Product

United States

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